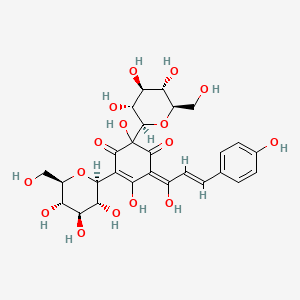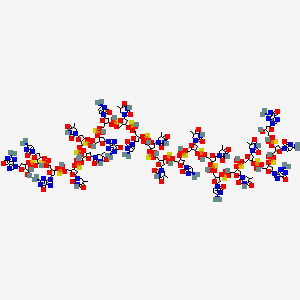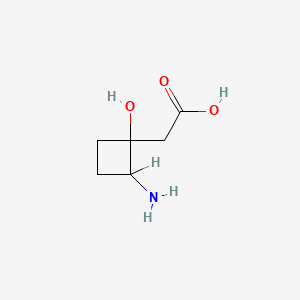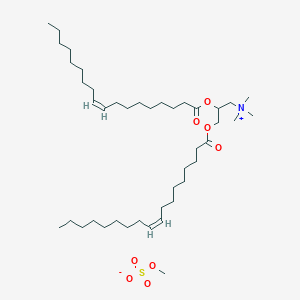![molecular formula ¹³CC₅H₁₂O₆ B1146200 D-[1-<sup>2</sup>H]Mannose CAS No. 115973-81-4](/img/structure/B1146200.png)
D-[1-2H]Mannose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-[1-2H]Mannose is a deuterated form of mannose, a simple sugar that is essential for various physiological processes in living organisms. It is a stable isotope that has been used as a tracer in scientific research to study the metabolism and function of carbohydrates in cells.
Wissenschaftliche Forschungsanwendungen
Prävention und Behandlung von Harnwegsinfektionen (HWI)
D-Mannose hat sich als wirksam bei der Vorbeugung und Behandlung von HWI erwiesen {svg_1} {svg_2}. Es hemmt möglicherweise Escherichia coli, den Haupterreger von HWI, daran, sich an das Urothel zu binden und eine Infektion zu verursachen {svg_3}. Forschungen deuten darauf hin, dass ergänztes D-Mannose eine vielversprechende Alternative oder ergänzende Therapie sein könnte, insbesondere als Prophylaxe für rezidivierende HWI {svg_4}.
Antibiotikaresistenz
Die Verwendung von D-Mannose wurde mit einer Reduzierung der Antibiotikaresistenz in Verbindung gebracht. Beispielsweise waren bei Patienten, die einen Monat lang mit Trimethoprim-Sulfamethoxazol behandelt wurden, 90 % der HWI-verursachenden Escherichia-coli-Stämme gegen das Antibiotikum resistent, während in der Kontrollgruppe, die mit Cranberry-Saft behandelt wurde, die Inzidenz 28 % betrug {svg_5}.
Behandlung des Kohlenhydrat-defizienten Glykoprotein-Syndroms Typ 1b
D-Mannose wird bei einer vererbten Erkrankung namens Kohlenhydrat-defizientes Glykoprotein-Syndrom Typ 1b eingesetzt {svg_6}. Dies ist ein genetischer Defekt, der möglicherweise durch D-Mannose behandelt werden kann {svg_7}.
Prävention der bakteriellen Adhäsion
D-Mannose hat das Potenzial, bestimmte Bakterien daran zu hindern, an den Wänden des Harntrakts zu haften und so eine Infektion zu verhindern {svg_8}.
Antibiotika-Screening-Agent in der Forschung an transgenen Pflanzen
Neben den oben genannten physiologischen Vorteilen kann D-Mannose in der Forschung an transgenen Pflanzen als Antibiotika-Screening-Agent verwendet werden {svg_9}.
Synthese von Glykoproteinen
Es ist bekannt, dass D-Mannose im Körper aus Glucose synthetisiert wird, um Glykoproteine zu synthetisieren {svg_10}.
Wirkmechanismus
Target of Action
D-[1-2H]Mannose, also known as (2R,5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, primarily targets uropathogenic Escherichia coli (E. coli) that invades urothelial cells and forms quiescent bacterial reservoirs . E. coli is the main causative organism in urinary tract infections (UTIs), affecting a significant proportion of adult women .
Mode of Action
D-Mannose acts by inhibiting the bacterial adhesion to the urothelium . It can inhibit the bacterial adhesion to the urothelium, thereby preventing bacterial adherence to the uroepithelial cells . The D-mannose-based inhibitors can block uropathogenic E. coli adhesion and invasion of the uroepithelial cells .
Biochemical Pathways
D-Mannose is involved in the O-mannosylation pathway for protein post-translational modification . O-Linked mannose (O-mannose) glycans are initiated by covalent linkage of mannose to the hydroxyl oxygen of a serine or threonine amino acid residue . O-Mannose may then be extended by the addition of other monosaccharides and functional groups to form a variety of glycan structures .
Pharmacokinetics
D-Mannose is rapidly absorbed and reaches the peripheral organs in about 30 minutes, then is excreted by the urinary tract .
Result of Action
The result of D-Mannose’s action is the prevention of urinary tract infections (UTIs). By inhibiting the adhesion of bacteria to the urothelium, D-mannose mimics urothelial barrier function . By binding free D-mannose in the urine rather than proteins on the vesical cell’s surface, bacteria are trapped in the urinary flow and consequently eliminated by the urinary tract .
Action Environment
The action of D-Mannose is influenced by the urinary environment. When excreted in urine, D-Mannose potentially inhibits E. coli from attaching to the urothelium and causing infection . The effectiveness of D-Mannose in reducing the risk of UTI and its recurrence has been noted in clinical evidence . The sugar content of d-mannose should be considered as it competes with glucose for the same transporter and hexokinase .
Safety and Hazards
Zukünftige Richtungen
There is currently little to no evidence to support or refute the use of D-mannose to prevent or treat UTIs in all populations . Despite UTIs being one of the most common adult infections and the growing global antimicrobial resistance, very few studies adequately test this alternative treatment . Future research in this field requires, in the first instance, a single adequately powered RCT comparing D-mannose with placebo .
Biochemische Analyse
Biochemical Properties
D-[1-2H]Mannose is involved in several biochemical reactions, primarily as a substrate for enzymes involved in glycosylation processes. It interacts with enzymes such as phosphomannose isomerase, which converts D-mannose-6-phosphate to D-fructose-6-phosphate, and mannose-6-phosphate isomerase, which catalyzes the interconversion of mannose-6-phosphate and fructose-6-phosphate . These interactions are essential for the synthesis of glycoproteins and glycolipids, which are critical for cell membrane integrity and signaling.
Cellular Effects
D-[1-2H]Mannose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in glycosylation and to modulate cell signaling pathways related to immune response and inflammation . Additionally, D-[1-2H]Mannose can impact cellular metabolism by altering the flux of metabolites through glycolytic and pentose phosphate pathways.
Molecular Mechanism
At the molecular level, D-[1-2H]Mannose exerts its effects through binding interactions with specific enzymes and proteins. For example, it binds to phosphomannose isomerase, facilitating the conversion of mannose-6-phosphate to fructose-6-phosphate . This interaction is crucial for maintaining the balance of sugar phosphates within the cell. D-[1-2H]Mannose also influences enzyme activity by acting as an allosteric modulator, thereby affecting the overall metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-[1-2H]Mannose can change over time due to its stability and degradation. Studies have shown that D-[1-2H]Mannose is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to D-[1-2H]Mannose in in vitro and in vivo studies has revealed its potential to modulate cellular functions, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of D-[1-2H]Mannose vary with different dosages in animal models. At low doses, it has been observed to enhance glycosylation processes and improve immune response . At high doses, D-[1-2H]Mannose can exhibit toxic effects, including disruptions in cellular metabolism and adverse impacts on liver function. These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Eigenschaften
IUPAC Name |
(2R,5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4?,5?,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-QBVPYQBTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H](C(C([C@@H](O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)




![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1146126.png)


![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)

![L-[2-13C]ascorbic acid](/img/structure/B1146138.png)
![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)